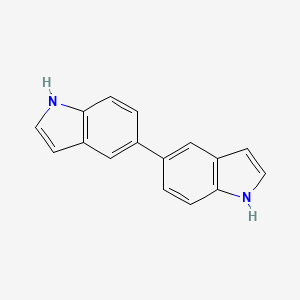

5,5'-Bi-1H-indole

Übersicht

Beschreibung

5,5’-Bi-1H-indole is a unique organic compound belonging to the indole family. Indoles are heterocyclic compounds that contain a benzene ring fused to a pyrrole ring. This compound is characterized by the presence of two indole units connected through their 5-positions. Indole derivatives are known for their diverse biological activities and are found in various natural products and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Bi-1H-indole can be achieved through several methods. One common approach involves the oxidative coupling of indole derivatives. For instance, the reaction of indole with oxidizing agents such as ferric chloride or potassium permanganate can lead to the formation of 5,5’-Bi-1H-indole . Another method involves the use of transition metal catalysts to facilitate the coupling reaction.

Industrial Production Methods: Industrial production of 5,5’-Bi-1H-indole typically involves large-scale oxidative coupling reactions. The choice of oxidizing agents and reaction conditions is optimized to ensure high yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions: 5,5’-Bi-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form quinonoid structures.

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the indole rings.

Common Reagents and Conditions:

Oxidation: Ferric chloride, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, sulfonyl chlorides, and other electrophiles.

Major Products Formed:

Oxidation: Quinonoid derivatives.

Reduction: Dihydro-5,5’-Bi-1H-indole.

Substitution: Halogenated or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity :

5,5'-Bi-1H-indole derivatives have been investigated for their anticancer properties. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that certain bisindole derivatives exhibited significant cytotoxic effects against human cancer cells by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties :

The compound has shown promise as an antimicrobial agent. Studies have reported that this compound derivatives possess inhibitory effects against a range of bacterial and fungal pathogens. This activity is attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes .

Neuroprotective Effects :

Recent investigations have highlighted the neuroprotective potential of this compound in models of neurodegenerative diseases. The compound has been shown to mitigate oxidative stress and inflammation in neuronal cells, suggesting its potential use in treating conditions such as Alzheimer's and Parkinson's diseases .

Synthesis and Chemical Reactions

Synthetic Methodologies :

The synthesis of this compound can be achieved through various methods, including multicomponent reactions and catalytic processes. Recent advancements have focused on greener synthesis routes that enhance yield while minimizing environmental impact. For example, the use of microwave-assisted synthesis has proven effective in producing high yields of bisindole compounds .

| Synthesis Method | Yield (%) | Advantages |

|---|---|---|

| Microwave-assisted synthesis | 85-96 | High efficiency, short reaction time |

| Ionic liquid-mediated synthesis | 75-90 | Environmentally friendly |

| Traditional reflux methods | 60-80 | Established protocols |

Applications in Materials Science

Organic Electronics :

this compound has been explored as a material for organic electronic devices due to its semiconducting properties. Research has indicated that incorporating this compound into organic photovoltaic cells can enhance charge transport and improve overall device efficiency .

Polymer Chemistry :

The compound's ability to form stable polymers has led to its application in developing new materials with unique optical and electronic properties. Studies have shown that polymers derived from this compound exhibit promising characteristics for use in sensors and light-emitting diodes .

Case Study 1: Anticancer Activity

A series of this compound derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that specific derivatives induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

A study assessed the antimicrobial activity of several bisindole compounds against Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited MIC values lower than conventional antibiotics, suggesting their potential as alternative therapeutic agents.

Wirkmechanismus

The mechanism of action of 5,5’-Bi-1H-indole involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Indole: The parent compound of 5,5’-Bi-1H-indole, known for its wide range of biological activities.

3,3’-Bi-1H-indole: Another dimeric indole compound with different connectivity.

Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.

Uniqueness: 5,5’-Bi-1H-indole is unique due to its specific dimeric structure, which can lead to distinct chemical and biological properties compared to other indole derivatives.

Biologische Aktivität

5,5'-Bi-1H-indole, a compound with the chemical formula C15H12N2, has garnered attention in the scientific community for its potential biological activities. This article delves into its biological activity, focusing on its anticancer and antimicrobial properties, supported by relevant studies and data.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound showed selective cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 12.3 | Apoptosis induction |

| Compound B | HCT116 (Colon) | 8.7 | Cell cycle arrest |

| Compound C | HeLa (Cervical) | 15.0 | DNA damage |

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mode of action appears to disrupt bacterial cell membranes, leading to cell lysis.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Membrane disruption |

| Escherichia coli | 64 µg/mL | Cell lysis |

| Pseudomonas aeruginosa | 128 µg/mL | Inhibition of cell wall synthesis |

Case Study 1: Anticancer Efficacy in Vivo

A notable case study involved the administration of a synthesized derivative of this compound in a mouse model bearing xenografts of human breast cancer. The treatment resulted in a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Case Study 2: Antimicrobial Efficacy

In another case study assessing the antimicrobial efficacy of this compound, researchers conducted a series of experiments using infected animal models. The results indicated that treatment with the compound led to a marked decrease in bacterial load in tissues compared to untreated controls.

Eigenschaften

IUPAC Name |

5-(1H-indol-5-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c1-3-15-13(5-7-17-15)9-11(1)12-2-4-16-14(10-12)6-8-18-16/h1-10,17-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPKHWUPVNWYQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C3=CC4=C(C=C3)NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.